Phe-Met-Arg-Phe Like Peptide, Snail Helix aspersa

Cardioregulation Molluscan Physiology Neuropeptide Pharmacology

Choose pQDPFLRFamide for unmatched cardioregulatory potency: 100-fold more potent than FMRFamide on Helix heart. This endogenous heptapeptide selectively activates fast K+ conductance, avoiding confounding Na+ and slow K+ currents of tetrapeptide analogs. Essential for receptor subtype mapping and studies requiring native hormone pharmacology. Guarantee clean pharmacological separation—do not substitute with FMRFamide.

Molecular Formula C44H61N11O10
Molecular Weight 904.0 g/mol
CAS No. 98495-35-3
Cat. No. B549703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhe-Met-Arg-Phe Like Peptide, Snail Helix aspersa
CAS98495-35-3
SynonymspGlu-Asp-Pro-Phe-Leu-Arg-PheNH2
pQDPFLRFamide
pyroglutamyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalaninamide
Molecular FormulaC44H61N11O10
Molecular Weight904.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4
InChIInChI=1S/C44H61N11O10/c1-25(2)21-31(40(62)50-28(15-9-19-48-44(46)47)38(60)51-30(37(45)59)22-26-11-5-3-6-12-26)52-41(63)32(23-27-13-7-4-8-14-27)53-42(64)34-16-10-20-55(34)43(65)33(24-36(57)58)54-39(61)29-17-18-35(56)49-29/h3-8,11-14,25,28-34H,9-10,15-24H2,1-2H3,(H2,45,59)(H,49,56)(H,50,62)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H4,46,47,48)/t28-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyCLWGEQPXAKIVMA-NXBWRCJVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FMRFamide-Like Peptide (CAS 98495-35-3) from Helix aspersa: Procurement-Relevant Chemical Identity and Source


The compound designated CAS 98495-35-3 is a molluscan FMRFamide-related heptapeptide with the primary sequence pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH₂ (pQDPFLRFamide), derived endogenously from the visceral and somatic muscles and ganglia of the garden snail Helix aspersa [1]. As a member of the FMRFamide-related peptide (FaRP) family, this compound is distinguished from simpler tetrapeptide FMRFamide (Phe-Met-Arg-Phe-NH₂) by its extended N-terminal pyroglutamyl-Asp-Pro motif, a structural feature that confers unique receptor selectivity and biological activity profiles relevant to invertebrate neurophysiology and cardioregulation studies [2]. The peptide is commercially available as a lyophilized solid (molecular formula: C₄₄H₆₁N₁₁O₁₀; molecular weight: 904.02 g/mol) and is designated exclusively for research use in invertebrate neuroscience and comparative endocrinology applications [3].

Why pQDPFLRFamide (CAS 98495-35-3) Cannot Be Replaced with FMRFamide or FLRFamide in Receptor Pharmacology Studies


Substituting this heptapeptide with simpler tetrapeptide analogs such as FMRFamide or FLRFamide introduces confounding receptor activation profiles that fundamentally alter experimental outcomes. Direct electrophysiological comparisons on Helix aspersa neurons reveal that tetrapeptides (FMRFamide, FLRFamide, FIRFamide) activate distinct receptor populations that mediate slow potassium conductance increases and sodium conductance increases—responses that the heptapeptide pQDPFLRFamide fails to produce [1]. Conversely, heptapeptide amides uniquely induce a fast potassium conductance increase that tetrapeptides do not evoke, establishing a clear functional divergence in ion channel gating mechanisms [2]. Furthermore, receptor binding assays demonstrate that heptapeptide amides including pQDPFLRFamide exhibit approximately 20-fold weaker binding affinity (IC₅₀ ~10 μM) at FMRFamide-preferring receptors in both brain and heart preparations compared to FMRFamide itself, confirming that these compounds engage non-overlapping receptor populations [3]. These receptor-level differences preclude simple substitution between tetrapeptide and heptapeptide FaRPs in any study requiring precise pharmacological definition.

Quantitative Differentiation of pQDPFLRFamide (CAS 98495-35-3) Against FMRFamide and FLRFamide Analogs: Comparative Potency and Selectivity Data


Cardioexcitatory Potency on Helix aspersa Heart: pQDPFLRFamide Demonstrates ~100-Fold Greater Potency than FMRFamide

pQDPFLRFamide exhibits approximately 100-fold greater potency than the tetrapeptide FMRFamide on the isolated Helix aspersa heart preparation, establishing a clear efficacy hierarchy that distinguishes this heptapeptide from simpler FMRFamide analogs [1]. Notably, this potency advantage is tissue-specific: pQDPFLRFamide is slightly less potent than FMRFamide on the Busycon radula protractor muscle, demonstrating that the potency inversion is not universal but rather a hallmark of receptor subtype distribution [1]. Endogenous pQDPFLRFamide occurs in Helix hemolymph at concentrations sufficient to excite the isolated heart, supporting its physiological relevance as a circulating cardioregulatory hormone [2].

Cardioregulation Molluscan Physiology Neuropeptide Pharmacology

Receptor Subtype Selectivity: Heptapeptide pQDPFLRFamide Does Not Activate Tetrapeptide-Responsive Ion Conductances

In identified Helix aspersa neurons, tetrapeptide amides (FMRFamide, FLRFamide, FIRFamide) produce a slow increase in potassium conductance (gK) and an increase in sodium conductance (gNa)—responses that are entirely absent with heptapeptide amides including pQDPFLRFamide [1]. Conversely, heptapeptide amides uniquely induce a fast increase in gK that tetrapeptides fail to evoke [2]. This functional segregation demonstrates that pQDPFLRFamide and FMRFamide act on pharmacologically distinct receptor populations within the same neural tissue, precluding functional interchangeability.

Receptor Pharmacology Ion Channel Electrophysiology

FaNaC Ion Channel Activation: FMRFamide Is 6.5-Fold More Potent than FLRFamide at the Cloned Peptide-Gated Sodium Channel

While pQDPFLRFamide itself was not directly tested in this FaNaC (FMRFamide-activated sodium channel) expression system, the data establish a critical comparative baseline: FMRFamide activates FaNaC with an EC₅₀ of 1.8 μM, whereas FLRFamide—which shares the C-terminal -Leu-Arg-Phe-NH₂ motif with pQDPFLRFamide—exhibits a substantially reduced EC₅₀ of 11.7 μM, representing a 6.5-fold potency difference [1]. This comparison is instructive because pQDPFLRFamide's C-terminal sequence is -Phe-Leu-Arg-Phe-NH₂ (FLRFamide), not -Phe-Met-Arg-Phe-NH₂ (FMRFamide), suggesting that heptapeptides containing the Leu variant may exhibit reduced FaNaC activation relative to FMRFamide [2]. The open probability analysis further differentiates these peptides: with FMRFamide, channel open probability increases from 0.06 at 0.3 μM to 0.76 at 30 μM, whereas FLRFamide yields only 0.04 at 1.8 μM to 0.49 at 50 μM, indicating distinct gating efficacy profiles [2].

FaNaC Peptide-Gated Ion Channel Xenopus Oocyte Expression

Comparative Potency Hierarchy on Helix Ventricles: Heptapeptides > Tetrapeptides in Aestivating Animals

All seven FMRFamide peptides endogenous to Helix aspersa stimulate perfused cardiac ventricles isolated from aestivating Helix. The five heptapeptide amides (pQDPFLRFamide, NDPFLRFamide, NDPYLRFamide, SDPFLRFamide, and SEPYLRFamide) are equipotent with each other but significantly more potent than the two tetrapeptide amides (FMRFamide and FLRFamide) [1]. This potency hierarchy (heptapeptides > tetrapeptides) in the aestivating state establishes that peptide chain length is a critical determinant of cardioregulatory efficacy under specific physiological conditions. Additionally, the potency ratio between FLRFamide and FMRFamide on ventricles from aestivating Helix is significantly different (p = 0.001) from that observed in ventricles from active animals, demonstrating that physiological state modulates the relative efficacy of even closely related FaRPs [2].

Cardiac Physiology Aestivation Comparative Endocrinology

Neuronal Excitatory/Inhibitory Response Profile: FMRFamide Outperforms Heptapeptide Analogs in Excitation

In identified Helix aspersa neurons, the overall excitatory potency order among FaRP peptides is: FMRFamide > DNFLRFamide >> SDPNFLRFamide > PDVDHVFLRFamide >> KNEFIRFamide [1]. On F-13/16 and E-16 neurons specifically, PDVDHVFLRFamide produces inhibitory responses while FMRFamide, FLRFamide, SDRNFLRFamide, and SDPNFLRFamide elicit excitatory responses, demonstrating that subtle sequence variations within the heptapeptide class produce qualitatively different neuronal outcomes [2]. For inhibitory responses across all neurons tested, the potency order was: DNFLRFamide > FMRFamide > PDVDHVFLRFamide = KNEFIRFamide > FLRFamide >> SDRNFLRFamide = SDPNFLRFamide > KHEYLRFamide [1]. These cell-type-specific and response-direction-specific hierarchies preclude using a single FaRP analog as a universal tool.

Neurophysiology Identified Neurons Excitation-Inhibition Balance

Pro3 Substitution Analysis: Gly³ Analog Increases FMRFamide Receptor Binding While Preserving Heptapeptide Activity

Structure-activity studies on pQDPFLRFamide analogs reveal that the Pro³ residue plays a critical role in maintaining heptapeptide-specific biological activity while preventing unwanted FMRFamide receptor cross-reactivity. Substitution of Gly for Pro³ (producing pQDGFLRFamide) significantly improved the binding affinity of the peptide for FMRFamide receptors and conferred characteristic FMRFamide-like biological activity that the native pQDPFLRFamide lacks [1]. In contrast, substitution of Asn for Asp² and Aib for Pro³ were conservative with respect to retention of heptapeptide-like biological activity, indicating that the Asp² and Pro³ positions together define the conformational basis for receptor selectivity between tetrapeptide-preferring and heptapeptide-preferring receptors [2].

Structure-Activity Relationship Peptide Engineering Receptor Binding

Optimal Scientific and Industrial Use Cases for pQDPFLRFamide (CAS 98495-35-3) Based on Quantitative Differentiation Evidence


Helix aspersa Cardioregulation Studies Requiring High-Sensitivity Endogenous Ligand

Based on the 100-fold greater potency of pQDPFLRFamide relative to FMRFamide on isolated Helix heart [1], this peptide is the optimal selection for studies investigating cardioregulatory mechanisms in gastropod mollusks. The presence of endogenous pQDPFLRFamide in Helix hemolymph at physiologically active concentrations [1] validates its use as the native circulating hormone rather than a synthetic surrogate. Researchers should select pQDPFLRFamide over FMRFamide or FLRFamide when: (1) physiological relevance is paramount, (2) the assay requires maximal sensitivity to minimize peptide consumption, or (3) the study focuses on heptapeptide-specific receptor pathways in cardiac tissue.

Receptor Subtype Dissection in Molluscan Neuronal Preparations

For experiments designed to isolate fast potassium conductance pathways in Helix neurons, pQDPFLRFamide provides a unique pharmacological tool that activates fast gK without triggering the confounding slow gK or gNa responses elicited by tetrapeptide analogs [1]. This selectivity makes pQDPFLRFamide essential for receptor subtype mapping studies and for any investigation requiring clean pharmacological separation of tetrapeptide-responsive and heptapeptide-responsive receptor populations [2]. Researchers should NOT substitute FMRFamide in such studies, as doing so introduces sodium and slow potassium currents that obscure the targeted fast potassium conductance signal.

Comparative Endocrinology Studies Across Physiological States (Active vs. Aestivating)

The established potency hierarchy on Helix ventricles—where heptapeptides including pQDPFLRFamide are significantly more potent than tetrapeptides in aestivating animals [1]—positions this peptide as the required ligand for studies examining how cardioregulatory efficacy shifts with metabolic state. The statistically significant difference (p = 0.001) in FLRFamide:FMRFamide potency ratios between active and aestivating ventricles [1] demonstrates that physiological state alters FaRP efficacy in a sequence-dependent manner. Investigators studying seasonal or metabolic regulation of cardiac function must use pQDPFLRFamide to access the physiologically relevant heptapeptide signaling pathway.

FaNaC Ion Channel Pharmacology with Defined C-Terminal Specificity

For studies involving cloned FaNaC (FMRFamide-activated sodium channel) where the C-terminal sequence variant (-Leu-Arg-Phe-NH₂ vs. -Met-Arg-Phe-NH₂) is the experimental variable of interest, pQDPFLRFamide serves as a prototypical Leu-containing heptapeptide. The 6.5-fold EC₅₀ difference between FMRFamide (1.8 μM) and FLRFamide (11.7 μM) on FaNaC [1] provides a critical benchmark for interpreting results with pQDPFLRFamide, whose C-terminus matches the lower-potency FLRFamide sequence. Researchers comparing Met-containing versus Leu-containing FaRP pharmacology require both pQDPFLRFamide and FMRFamide as reference standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phe-Met-Arg-Phe Like Peptide, Snail Helix aspersa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.